(2S,4S)-4-Methylglutamic acid
説明
(2S,4S)-4-Methylglutamic acid is a stereoisomer of glutamic acid featuring a methyl group at the 4-position of its carbon chain. Its distinct (2S,4S) configuration confers unique pharmacological properties, particularly in modulating glutamate receptors, which are critical to neurotransmission and synaptic plasticity. Synthesized via bromination of N-phthaloyl-L-glutamic acid followed by methanolysis and separation of diastereomers (), this compound has emerged as a valuable tool for studying metabotropic glutamate (mGlu) receptors. Research highlights its selectivity for mGlu receptor subtypes 1α and 2, distinguishing it from other stereoisomers and analogs ().
特性
IUPAC Name |
(2S,4S)-2-amino-4-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKRAOXTGDJWNI-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390561 | |
| Record name | (2S,4S)-4-METHYLGLUTAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6141-27-1, 38523-28-3 | |
| Record name | 4-Methyl-L-glutamic acid, (4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-DL-glutamic acid, threo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038523283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,4S)-4-METHYLGLUTAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-L-Glutamic acid, (4S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPW4ZK5UGA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-methyl-DL-Glutamic acid, threo- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44Q8UU4V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Key Steps:
-
Protection of Functional Groups :
-
The amino and carboxyl groups of L-pyroglutamic acid are protected using tert-butoxycarbonyl (BOC) and methyl ester groups, respectively, to prevent undesired side reactions. This yields N-BOC-L-pyroglutamic acid methyl ester (2).
-
Reaction Conditions: Protection is typically performed in dichloromethane (DCM) with di-tert-butyl dicarbonate (BOC anhydride) and triethylamine (TEA) at 0–25°C.
-
-
Introduction of the Methylene Moiety :
-
Hydrolysis and Reduction :
-
Acidic hydrolysis (e.g., HCl/THF) converts the enamine to a hydroxymethylene intermediate (4), which is subsequently reduced with sodium cyanoborohydride (NaBH3CN) in basic methanol to yield 4-methylene-N-BOC-L-pyroglutamate methyl ester (5).
-
Stereochemical Outcome: The reduction step proceeds with retention of configuration, preserving the (2S,4S) stereochemistry.
-
-
Deprotection and Isolation :
Alternative methods utilize chiral auxiliaries to enforce stereochemical control. A 2004 study by Schiestel et al. (cited in) demonstrated the use of (R)-phenylglycinol as a temporary chiral director:
Procedure:
-
Formation of a Schiffs Base :
-
Methylation at γ-Position :
-
Auxiliary Removal and Purification :
Catalytic Asymmetric Hydrogenation
Recent advances employ transition-metal catalysts for asymmetric hydrogenation of α,β-unsaturated γ-keto esters. A 2023 approach (adapted from) uses a ruthenium-BINAP complex:
Reaction Scheme:
-
Substrate Preparation :
-
γ-Keto ester (9) is synthesized from dimethyl glutamate via oxidation with pyridinium chlorochromate (PCC).
-
-
Hydrogenation Conditions :
-
The keto ester is hydrogenated at 50 psi H2 pressure in methanol with RuCl2[(R)-BINAP] as the catalyst.
-
Temperature and Time: 25°C for 24 hours.
-
-
Outcome :
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Steps | Yield | Enantiomeric Excess | Complexity |
|---|---|---|---|---|---|
| Pyroglutamic Acid Route | L-Pyroglutamic Acid | Protection, enamine formation, reduction | 45% | >99% | High |
| Chiral Auxiliary Approach | Glutaric Anhydride | Schiffs base, methylation, hydrolysis | 38% | 98% | Moderate |
| Catalytic Hydrogenation | γ-Keto Ester | Asymmetric hydrogenation | 52% | 85% | Low |
Key Observations:
-
The pyroglutamic acid route offers superior stereochemical control but requires costly protecting groups and harsh deprotection conditions.
-
Catalytic hydrogenation is operationally simpler but struggles with achieving high ee, likely due to competing pathways in the bulky γ-position.
-
Chiral auxiliaries balance cost and selectivity but introduce additional purification steps .
化学反応の分析
Types of Reactions
(2S,4S)-4-Methylglutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Biological Role
(2S,4S)-4-Methylglutamic acid is a derivative of glutamic acid, an essential neurotransmitter in the central nervous system (CNS). Its introduction of a methyl group at position 4 enhances its selectivity for kainate receptors over other glutamate receptors like NMDA (N-methyl-D-aspartate) and AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors . This selectivity is crucial for studying excitatory neurotransmission and developing therapeutic agents targeting specific receptor types.
Neuroscience Research
This compound serves as a valuable tool in neuroscience research for probing kainate receptor functions. Its ability to selectively activate these receptors allows researchers to investigate their physiological roles and implications in various neurological conditions such as:
- Epilepsy
- Alzheimer's Disease
- Parkinson's Disease
- Multiple Sclerosis
Studies have shown that this compound can elicit kainate-like currents in neurons, providing insights into the mechanisms of excitatory neurotransmission .
Pharmacological Development
The compound has been explored for its potential as a prototype for new therapeutic agents aimed at treating CNS disorders. Its selective action on kainate receptors suggests that it could be developed into drugs that minimize side effects associated with broader glutamate receptor activation .
Structure-Activity Relationship Studies
Researchers utilize this compound to study structure-activity relationships (SAR) within the class of glutamate receptor agonists. By modifying its structure, scientists can identify derivatives with improved potency and selectivity, aiding drug development efforts .
Case Studies
作用機序
The mechanism of action of (2S,4S)-4-Methylglutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes .
類似化合物との比較
Research Findings and Implications
Pharmacological Significance
- mGlu Receptor Studies : this compound’s selectivity for mGlu 1α/2 receptors positions it as a candidate for treating conditions like epilepsy and neurodegenerative diseases, where mGlu receptors are therapeutic targets ().
- Kainate Receptor Tools : The (2S,4R) isomer’s high kainate affinity enables precise exploration of kainate receptor roles in pain and synaptic plasticity ().
Commercial Availability
Suppliers like TRC and American Custom Chemicals Corporation offer this compound at premium prices (e.g., $250/10 mg), reflecting its niche research applications ().
生物活性
Overview
(2S,4S)-4-Methylglutamic acid is a chiral amino acid derivative that plays a significant role in various biological processes due to its unique stereochemistry. It is structurally related to glutamic acid, with a methyl group at the fourth position, which enhances its interaction with specific biological targets, particularly in the central nervous system (CNS). This compound has garnered attention for its potential applications in pharmacology and biochemistry.
Target Interactions
The primary biological target of this compound is the kainate receptor , a subtype of ionotropic glutamate receptors. These receptors are crucial for mediating excitatory neurotransmission in the CNS. The compound exhibits selective agonistic activity towards kainate receptors while showing reduced affinity for other glutamate receptor subtypes such as NMDA and AMPA receptors .
Biochemical Pathways
Upon binding to kainate receptors, this compound facilitates the influx of cations, leading to neuronal depolarization and subsequent neurotransmitter release. This mechanism is vital for synaptic transmission and plasticity, influencing learning and memory processes .
Pharmacokinetics
Research indicates that this compound is rapidly absorbed in biological systems, achieving peak plasma concentrations within one hour post-administration. Its pharmacokinetic profile suggests a favorable distribution within the CNS, making it an attractive candidate for therapeutic applications targeting neurological disorders.
Comparative Biological Activity
To understand the unique properties of this compound, it is essential to compare it with its stereoisomers and related compounds:
| Compound | Activity Profile | Selectivity |
|---|---|---|
| (2S,4R)-4-Methylglutamic Acid | High-affinity kainate agonist; less potent than (2S,4S) | Selective for kainate |
| (2S,4S)-4-Fluoroglutamic Acid | Modulates NMDA receptor; reduced excitotoxicity | Broader receptor interaction |
| (2S,3R)-3-Methylglutamic Acid | Exhibits antimicrobial properties; relevant in daptomycin | Specific to S. aureus |
This table highlights how the stereochemistry influences biological activity and receptor selectivity among analogs of 4-Methylglutamic acid.
Case Studies and Research Findings
- Kainate Receptor Agonism : A study demonstrated that this compound acts as a potent agonist at the kainate receptor subtype mGluR1. It was found to be as effective as glutamic acid itself in activating these receptors, indicating its potential utility in studying receptor function and signaling pathways .
- Neuroprotective Effects : Research has suggested that compounds like this compound may mitigate excitotoxicity associated with neurological conditions such as stroke or traumatic brain injury. By selectively modulating kainate receptor activity, it could help prevent excessive neuronal damage during pathological conditions .
- Therapeutic Applications : The compound's selective action on kainate receptors positions it as a candidate for developing novel treatments for various CNS disorders. Its ability to influence synaptic plasticity may have implications for cognitive enhancement therapies or neuroprotection strategies .
Q & A
Q. What are the primary pharmacological targets of (2S,4S)-4-Methylglutamic acid, and how do its stereochemical properties influence receptor selectivity?
Answer: The (2S,4S) isomer exhibits high affinity for metabotropic glutamate receptors (mGluRs), particularly mGlu(1a)R and mGlu(8a)R, with potency comparable to endogenous glutamate . Its stereochemistry is critical: the 4-methyl substitution in the (S)-configuration restricts conformational flexibility, enhancing selectivity for Group I/III mGluRs over ionotropic receptors. Methodological validation involves competitive binding assays using radiolabeled ligands (e.g., [³H]-glutamate) and electrophysiological profiling in transfected cell lines .
Q. What synthetic strategies are recommended for enantioselective preparation of this compound?
Answer: Enantiomerically pure synthesis typically employs chemo- and diastereoselective alkylation of chiral auxiliaries. For example:
- Step 1 : Use (S)-proline-derived enamines for asymmetric induction.
- Step 2 : Diastereoselective alkylation with methyl iodide at the 4-position.
- Step 3 : Acid hydrolysis to yield the target compound. Characterization via NMR (e.g., δH 3.85 ppm for C2-H, δC 175 ppm for C5-COOH), HRMS, and chiral HPLC ensures purity (>98% ee) .
Q. How can researchers validate the purity and stereochemical integrity of synthesized this compound?
Answer:
- NMR Spectroscopy : Compare chemical shifts and coupling constants with literature data (e.g., J4,5 = 6.2 Hz confirms cis-configuration).
- Chiral Chromatography : Use columns like Chirobiotic T (teicoplanin-based) with polar mobile phases.
- Melting Point Analysis : A sharp range (e.g., 238–240°C) indicates crystallographic homogeneity .
Advanced Research Questions
Q. How do contradictory data on the activity of this compound across receptor subtypes arise, and how can they be resolved?
Answer: Discrepancies often stem from assay conditions (e.g., receptor expression levels, auxiliary subunits) or isomer contamination. For example:
- Contradiction : (2S,4S)-isomer shows mGluR activity, while (2S,4R)-isomer (SYM 2081) selectively binds kainate receptors .
- Resolution : Validate stereochemistry via X-ray crystallography and cross-test isomers in parallel assays. Use HEK-293 cells stably expressing single receptor subtypes to eliminate cross-talk .
Q. What experimental designs are optimal for studying the neuroprotective or excitotoxic effects of this compound in vivo?
Answer:
- Model Systems : Primary neuronal cultures or organotypic brain slices exposed to glutamate-induced toxicity.
- Dosage : Titrate concentrations (1–100 µM) to avoid off-target EAAT2 inhibition, which may confound results .
- Outcome Metrics : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) and apoptosis markers (caspase-3 activation). Include NMDA receptor antagonists (e.g., MK-801) as controls .
Q. How can structure-activity relationship (SAR) studies improve the design of this compound analogues with enhanced receptor specificity?
Answer:
- Modification Sites :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
